1-(2,6-Difluoro-4-methoxyphenyl)propan-2-one
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Overview
Description
1-(2,6-Difluoro-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-difluoro-4-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Difluoro-4-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(2,6-Difluoro-4-methoxyphenyl)propan-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group. These effects alter the electron density on the phenyl ring, making it more or less reactive towards different reagents.
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
1-(2,6-Difluoro-4-methoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)propan-2-one: Lacks the fluorine atoms, resulting in different reactivity and properties.
1-(2,6-Difluoro-4-hydroxyphenyl)propan-2-one:
1-(2,6-Difluoro-4-methylphenyl)propan-2-one: Has a methyl group instead of a methoxy group, affecting its reactivity and uses.
The uniqueness of this compound lies in the combination of its fluorine atoms and methoxy group, which confer distinct electronic properties and reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10F2O2/c1-6(13)3-8-9(11)4-7(14-2)5-10(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
ZMAPWLAOZMSWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1F)OC)F |
Origin of Product |
United States |
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